molecular formula C16H11FN4 B7590598 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine

5-fluoro-N-1H-indol-5-ylquinazolin-4-amine

Cat. No. B7590598
M. Wt: 278.28 g/mol
InChI Key: FSZZZYSBTGOPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-1H-indol-5-ylquinazolin-4-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinazoline derivative and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine is not yet fully understood. However, studies have suggested that this compound may exert its anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway (Wang et al., 2018). This pathway is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine may induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine exhibits several biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been found to have anti-inflammatory and anti-angiogenic properties (Liu et al., 2017). Additionally, 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine has been found to inhibit the migration and invasion of cancer cells (Wang et al., 2018). These effects may be due to the compound's ability to modulate various signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine in lab experiments is its potential anti-tumor activity. This compound has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for further research. However, one of the main limitations of using this compound is its limited availability. The synthesis of 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine is a complex and time-consuming process, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine. One area of interest is the development of more efficient synthesis methods for this compound. This would allow for larger quantities of 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine to be produced, making it more widely available for research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research on the pharmacokinetics and toxicity of 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine is needed to determine its safety and efficacy in vivo.
In conclusion, 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine is a promising compound for scientific research. Its potential anti-tumor, anti-inflammatory, and anti-angiogenic properties make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine involves the reaction of 5-fluoroindole-2-carboxylic acid with anthranilamide in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound. This method has been reported in several research articles, including a study by Liu et al. (2017) and a study by Wang et al. (2018).

Scientific Research Applications

5-fluoro-N-1H-indol-5-ylquinazolin-4-amine has been found to have several potential applications in scientific research. One of the main areas of interest is cancer research. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer (Liu et al., 2017; Wang et al., 2018). Additionally, 5-fluoro-N-1H-indol-5-ylquinazolin-4-amine has been found to have anti-inflammatory and anti-angiogenic properties, which may also have potential applications in the treatment of various diseases (Liu et al., 2017).

properties

IUPAC Name

5-fluoro-N-(1H-indol-5-yl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4/c17-12-2-1-3-14-15(12)16(20-9-19-14)21-11-4-5-13-10(8-11)6-7-18-13/h1-9,18H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZZZYSBTGOPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=N2)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-1H-indol-5-ylquinazolin-4-amine

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